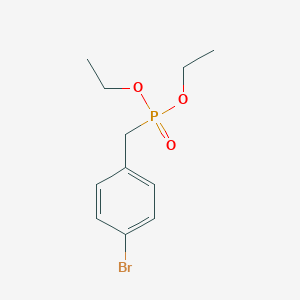

Diethyl (4-Bromobenzyl)phosphonate

Overview

Description

Diethyl (4-Bromobenzyl)phosphonate is a chemical compound that belongs to the class of organic phosphonates. It is characterized by the presence of a diethyl phosphonate group attached to a bromobenzyl moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

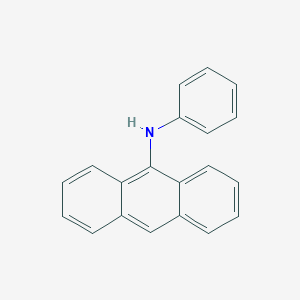

The synthesis of diethyl (4-Bromobenzyl)phosphonate and its derivatives can be achieved through different synthetic routes. For instance, controlled monohalogenation of phosphonates provides a method to obtain diethyl α-monohalogenated benzylphosphonates, including the bromo variant, by starting from diethyl benzylphosphonates and using a one-pot procedure that involves protection and halogenation steps . Additionally, the synthesis of related compounds, such as diethyl (phenylamino)methyl)phosphonate derivatives, has been reported, which involves the use of UV–Vis, FT-IR, and NMR spectroscopic methods for structural confirmation .

Molecular Structure Analysis

The molecular structure of diethyl (4-Bromobenzyl)phosphonate-related compounds has been characterized using various spectroscopic techniques. For example, X-ray diffraction analysis has been used to determine the dimeric structure in crystals due to intermolecular hydrogen bonding in a related compound, diethyl (1-benzyloxycarbonylamino-1-carboranyl-3,3,3-trifluoropropyl)phosphonate . NMR spectroscopy, including 1H, 19F, and 31P NMR, is also a common tool for characterizing the structure of phosphonate compounds .

Chemical Reactions Analysis

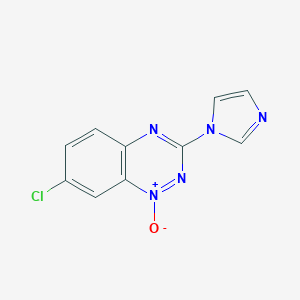

Diethyl (4-Bromobenzyl)phosphonate can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of other phosphonate derivatives. The title compound, diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, was synthesized through a 1,3-dipolar cycloaddition reaction, demonstrating the reactivity of the phosphonate group in "click chemistry" . Furthermore, the metabolism of a related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, in rats has been studied, revealing that the major metabolic pathway involves mono-hydrolysis of the diethyl phosphonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (4-Bromobenzyl)phosphonate derivatives are influenced by their molecular structure. For example, the coordination of azido-functionalized aromatic phosphonate esters to lanthanide precursors yields complexes that retain the azide unit for potential applications in semiconductor surface immobilization . The optical properties of these complexes have been examined in the visible and NIR spectral regions . Additionally, the environmentally benign nature of diethyl bromodifluoromethylphosphonate as a difluorocarbene precursor highlights the potential for sustainable chemistry applications .

Scientific Research Applications

Antimicrobial Agents

- Scientific Field: Organic Chemistry, Microbiology

- Application Summary: Diethyl Benzylphosphonates, including Diethyl (4-Bromobenzyl)phosphonate, have been studied as potential antimicrobial agents . They were tested on model Escherichia coli bacterial strains (K12 and R2-R3) .

- Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .

- Results: All tested compounds show the highest selectivity and activity against K12 and R2 strains . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin .

Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: Diethyl (4-Bromobenzyl)phosphonate is often used as a reagent in organic synthesis . It can be used to synthesize compounds, organic phosphorus compounds, and pesticides .

- Methods of Application: Specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Electrolyte Additive

- Scientific Field: Electrochemistry

- Application Summary: Diethyl (4-isopropylbenzyl) phosphonate, a similar compound to Diethyl (4-Bromobenzyl)phosphonate, has been used as a positive film forming additive for LiNi 0.5 Mn 1.5 O 4 (LNMO) cathode .

- Methods of Application: The compound was added in a carbonate electrolyte . The rate and cycling performances of LNMO have been improved by adding 1 wt.% of the compound .

- Results: The DFT calculation and LSV test shows that the compound can preferentially oxidize decomposition during the process .

properties

IUPAC Name |

1-bromo-4-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTXXSZUISGKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454436 | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (4-Bromobenzyl)phosphonate | |

CAS RN |

38186-51-5 | |

| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (4-Bromobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)